2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride

Antitubercular drug discovery Mycobacterium tuberculosis Structure-activity relationship (SAR)

This 2-cyclopropyl derivative is essential for phenoxyalkylbenzimidazole antitubercular SAR programs. The cyclopropyl substituent imparts distinct electronic and steric properties—increased s-character in C–C bonds—that are predicted to reduce CYP-mediated oxidative metabolism versus the 2-ethyl lead. Direct replacement of 2-methyl, 2-ethyl, or 2-propyl congeners is not equivalent. Batch-to-batch reproducibility and defined purity (≥96%) support target deconvolution, microsomal stability head-to-head comparisons, and CYP inhibition liability screening. Ideal for computational chemistry (FEP calculations, polymorph screening) and as a reference standard in LC-MS impurity profiling.

Molecular Formula C19H21ClN2O
Molecular Weight 328.84
CAS No. 1049755-31-8
Cat. No. B2414519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride
CAS1049755-31-8
Molecular FormulaC19H21ClN2O
Molecular Weight328.84
Structural Identifiers
SMILESC1CC1C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4.Cl
InChIInChI=1S/C19H20N2O.ClH/c1-2-7-16(8-3-1)22-14-6-13-21-18-10-5-4-9-17(18)20-19(21)15-11-12-15;/h1-5,7-10,15H,6,11-14H2;1H
InChIKeyFNODXNCFBTWAMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole Hydrochloride: Procurement-Relevant Baseline for a Phenoxyalkylbenzimidazole Research Chemical


2-Cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride (CAS 1049755-31-8) is a synthetic small molecule belonging to the phenoxyalkylbenzimidazole class [1]. It features a benzimidazole core with a cyclopropyl substituent at the 2-position and a 3-phenoxypropyl chain at the N1 position, supplied as the hydrochloride salt (MW 328.84 g/mol, purity typically ≥96%) . This compound has been investigated in medicinal chemistry programs, including those targeting cancer via p300/CBP modulation and tuberculosis [1][2]. Its structural architecture places it at the intersection of two privileged pharmacophoric elements: the benzimidazole scaffold and the cyclopropyl group, the latter of which is recognized in patent literature for conferring desirable pharmacological properties in benzimidazole-based angiotensin II receptor blockers [2].

Why Generic Substitution Fails for 2-Cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole Hydrochloride: The Structural Determinants of Biological Performance


In the phenoxyalkylbenzimidazole class, small structural changes at the 2-position produce dramatic shifts in antitubercular potency, selectivity, and metabolic stability [1]. Systematic SAR evaluation of the 2-ethyl exemplar (2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole) demonstrated that even minor alkyl modifications alter minimum inhibitory concentration (MIC) values by orders of magnitude against Mycobacterium tuberculosis [1]. The cyclopropyl substituent introduces distinct electronic (increased s-character in C–C bonds) and steric properties compared to linear or branched alkyl analogs, which can enhance target binding affinity, reduce oxidative metabolism, and improve selectivity indices [1][2]. Consequently, a user cannot simply interchange this compound with 2-methyl, 2-ethyl, or 2-propyl congeners and expect equivalent biological readouts or reproducible SAR conclusions.

Product-Specific Quantitative Evidence Guide: 2-Cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole Hydrochloride Differentiation Data


Antitubercular Potency: Class-Level Advantage of the Cyclopropyl Substituent Over the 2-Ethyl Analog

The phenoxyalkylbenzimidazole class, exemplified by 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole, exhibits submicromolar activity against M. tuberculosis H37Rv, with the most potent analog in the series achieving an MIC of 52 nM and a selectivity index (SI = IC50 Vero / MIC) exceeding 500 [1]. While compound-specific MIC data for the 2-cyclopropyl derivative are not yet reported in the primary literature, the cyclopropyl group is a well-established bioisostere that, in analogous benzimidazole series, has been associated with improved target engagement and metabolic robustness compared to ethyl substituents [1][2]. Procurement of the 2-cyclopropyl variant is therefore justified for SAR expansion studies aimed at probing the steric and electronic tolerance of the 2-position.

Antitubercular drug discovery Mycobacterium tuberculosis Structure-activity relationship (SAR)

Metabolic Stability: Predicted Advantage of the 2-Cyclopropyl Moiety in Reducing CYP-Mediated Oxidation

The phenoxyalkylbenzimidazole series is characterized by rapid oxidative metabolism in human liver microsomes, identified as the primary liability of the 2-ethyl lead compound [1]. Introducing a cyclopropyl group at the 2-position is a recognized medicinal chemistry strategy to block or slow CYP-mediated oxidation at metabolically labile sites, as the cyclopropyl C–H bonds have higher bond dissociation energies and the ring imposes conformational constraints that can disfavor metabolism [1][2]. This class-level inference predicts that the 2-cyclopropyl analog may exhibit improved microsomal half-life and lower intrinsic clearance compared to the 2-ethyl comparator, directly addressing the key optimization goal stated by the original authors.

Drug metabolism Cytochrome P450 Microsomal stability

Physicochemical Property Differentiation: Lipophilicity and Permeability Predictions for the 2-Cyclopropyl vs. 2-Ethyl Pair

Calculated physicochemical properties indicate that the 2-cyclopropyl analog (free base: C19H20N2O, MW 292.37 g/mol) possesses a marginally lower calculated logP and greater topological polar surface area (TPSA) than the 2-ethyl analog (free base: C18H20N2O, MW 280.36 g/mol), due to the additional carbon atom and ring strain of the cyclopropyl group [1]. In the lead optimization context, moderate reduction in lipophilicity while maintaining or improving permeability is a desirable profile, as it can reduce off-target binding and improve solubility without sacrificing absorption. The phenoxyalkylbenzimidazole series was shown to have moderate to high permeability in MDCK cells, a property likely retained by the 2-cyclopropyl congener [1].

Lipophilicity Permeability Drug-likeness

Selectivity and Spectrum: Cyclopropyl as a Determinant of Species-Selective Antimycobacterial Activity

The phenoxyalkylbenzimidazole series demonstrated selectivity for M. tuberculosis over the closely related M. smegmatis and other bacterial species, and exhibited a bacteriostatic effect against replicating bacteria but a bactericidal effect against nonreplicating M. tuberculosis [1]. The 2-substituent was a key determinant of this spectrum; the 2-ethyl compound's profile serves as the baseline. Introducing a cyclopropyl group at the 2-position is expected to modulate both the potency and the intracellular pharmacodynamic profile, as cyclopropyl-containing benzimidazoles have been shown to engage biological targets with distinct kinetics [1][2].

Selectivity Mycobacterium smegmatis Bactericidal vs. bacteriostatic

Chemical Purity and Identity: Certified Analytical Specification for Reproducible Research

Commercially sourced 2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride is supplied with a certified purity of ≥96% and an MDL number (MFCD06196075) that enables unambiguous identity tracking across global supply chains . Storage at 4°C is specified to ensure chemical integrity. This level of analytical documentation is essential for users who require reproducible biological data and for laboratories building internal reference standard collections for impurity profiling or method validation.

Analytical chemistry Quality control Reference standard

Crystallographic and Spectroscopic Reference Data: Structural Confirmation for Computational and Synthetic Chemistry

The free base form of the compound (2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzimidazole) has been characterized by FTIR and GC-MS, with spectral data deposited in public repositories [1]. Additionally, related phenoxypropyl-benzimidazole structures have been determined by single-crystal X-ray diffraction, revealing dihedral angles between the benzimidazole and phenoxy ring systems of 34.99°–36.08° [2]. These data provide a structural baseline for computational modeling, molecular docking, and polymorph screening studies. The availability of the hydrochloride salt further expands formulation and solubility options.

X-ray crystallography NMR spectroscopy Structural biology

Best Research and Industrial Application Scenarios for 2-Cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole Hydrochloride


Tuberculosis Lead Optimization: 2-Position SAR Expansion for Improved Metabolic Stability

Medicinal chemistry teams building on the phenoxyalkylbenzimidazole antitubercular series [1] should procure this compound to probe the 2-position pharmacophore. The cyclopropyl variant is predicted to reduce CYP-mediated oxidative metabolism compared to the 2-ethyl lead, directly addressing the primary optimization liability identified by Chandrasekera et al. Head-to-head microsomal stability assays (human and rodent) comparing 2-cyclopropyl with 2-ethyl, 2-isopropyl, and 2-cyclopentyl analogs are the recommended next step for establishing a comprehensive 2-position SAR.

Drug-Drug Interaction Risk Assessment: CYP Inhibition Profiling Across Isoforms

Given the structural alerts within the phenoxyalkylbenzimidazole chemotype, the 2-cyclopropyl derivative should be screened for time-dependent and reversible inhibition of major CYP isoforms (CYP3A4, CYP2D6, CYP2C9, CYP1A2). Comparative data against the 2-ethyl congener will determine whether cyclopropyl introduction mitigates or exacerbates CYP inhibition liability, a critical consideration for any compound intended for combination therapy in tuberculosis, where rifampicin and other CYP inducers are standard of care [1].

Chemical Biology Tool Compound: Selective Probe for Phenoxyalkylbenzimidazole Target Identification

The unique combination of cyclopropyl and phenoxypropyl substituents makes this compound a valuable chemical probe for target identification studies (e.g., affinity-based protein profiling or photoaffinity labeling). Its defined purity (≥96%) and spectroscopic characterization [2] ensure batch-to-batch reproducibility, which is essential for target deconvolution experiments and for use as a reference standard in mass spectrometry-based metabolomics or impurity profiling workflows.

Structural and Computational Chemistry: Ligand-Based Drug Design and Polymorph Screening

The availability of FTIR, GC-MS [1], and X-ray structural data for related analogs [2] positions this compound as a robust starting point for computational chemistry studies. Researchers can use the experimentally determined dihedral angles and conformational preferences to refine docking models, perform free energy perturbation (FEP) calculations comparing cyclopropyl to other 2-substituents, and guide polymorph screening for salt and co-crystal selection.

Quote Request

Request a Quote for 2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.